Product packaging for Emtricitabine(Cat. No.:CAS No. 145213-48-5)

Emtricitabine

カタログ番号: B123318
CAS番号: 145213-48-5
分子量: 247.25 g/mol
InChIキー: XQSPYNMVSIKCOC-NTSWFWBYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment and prevention of HIV infection . Its primary research value lies in its mechanism of action: as a cytidine analog, it is phosphorylated intracellularly to its active form, this compound triphosphate . This active metabolite competes with the natural substrate deoxycytidine triphosphate for incorporation into viral DNA by HIV-1 reverse transcriptase . Upon incorporation, it acts as a chain terminator, halting DNA synthesis and preventing viral replication . This compound exhibits high efficacy against HIV-1 and also shows clinical activity against the Hepatitis B virus (HBV), providing a valuable tool for co-infection studies . It is a key component of pre-exposure prophylaxis (PrEP) research, where studies have demonstrated a high correlation between consistent dosing and reduced HIV acquisition risk . This compound is almost always used in combination with other antiretroviral agents, such as tenofovir, in fixed-dose formulations, making it essential for researching combination therapies and overcoming the limitations of monotherapy . Its pharmacokinetic profile includes high oral bioavailability and a half-life of approximately 10 hours, supporting once-daily dosing in clinical models . Research into resistance patterns is crucial, as the M184V/I mutation is known to confer resistance to this compound, and cross-resistance with lamivudine is common . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN3O3S B123318 Emtricitabine CAS No. 145213-48-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040129
Record name Emtricitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off white powder, White solid from ether and methanol

CAS No.

143491-57-0, 143491-54-7
Record name Emtricitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143491-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emtricitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMTRICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMTRICITABINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-138, 136-140 °C, 136 - 140 °C
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Emtricitabine: A Comprehensive Technical Guide on its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

This compound, with the chemical name 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine, is a synthetic nucleoside analog of cytidine.[2][3] It is a white to off-white crystalline powder.[3][4] The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one[4]
Chemical Formula C₈H₁₀FN₃O₃S[4]
Molecular Weight 247.25 g/mol [4]
Melting Point 136-140 °C[4][5]
Solubility in Water (at 25 °C) Approximately 112 mg/mL[2][3]
pKa 2.65[2][3][4]
LogP -0.43[3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A key method involves the Vorbrüggen glycosylation, which couples a silylated pyrimidine base with an oxathiolane sugar derivative.[6][7]

Experimental Protocol: Synthesis via Vorbrüggen Glycosylation

This protocol is a generalized representation based on published synthesis methodologies.[6][7]

Materials:

  • 5-fluorocytosine

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • (2R,5R)-5-acetoxy-1,3-oxathiolane-2-carboxylate derivative (sugar donor)

  • Chlorotrimethylsilane (TMSCl)

  • Sodium Iodide (NaI)

  • Dichloromethane (wet)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ether

Procedure:

  • Silylation of 5-fluorocytosine: 5-fluorocytosine is suspended in a suitable solvent like dichloromethane, and N,O-bis(trimethylsilyl)acetamide (BSA) is added. The mixture is heated to reflux until the 5-fluorocytosine is fully dissolved, indicating the formation of the silylated derivative. The solution is then cooled to room temperature.

  • Glycosylation: In a separate flask, the 1,3-oxathiolanyl acetate donor, chlorotrimethylsilane (TMSCl), and sodium iodide (NaI) are dissolved in wet dichloromethane.[6][7] The solution of silylated 5-fluorocytosine is then added to this mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Water plays a crucial role in the diastereoselectivity of this reaction.[6]

  • Work-up and Purification: Upon completion, the reaction mixture is quenched and extracted. The organic layer is washed, dried, and concentrated. The resulting product, a penultimate intermediate, can be purified by crystallization.[6]

  • Reduction: The purified intermediate is dissolved in a solvent such as methanol and cooled in an ice bath. Sodium borohydride is added portion-wise to reduce the ester group to a hydroxyl group, yielding this compound.[7][8]

  • Final Purification: The final product, this compound, is purified by crystallization from a solvent system like methanol and ether to yield a white to off-white solid.[5]

Emtricitabine_Synthesis Silylated_5-fluorocytosine Silylated_5-fluorocytosine Coupled_Intermediate Coupled Intermediate Silylated_5-fluorocytosine->Coupled_Intermediate TMSCl, NaI, wet CH2Cl2 Oxathiolane_derivative 1,3-oxathiolanyl acetate donor Oxathiolane_derivative->Coupled_Intermediate This compound This compound Coupled_Intermediate->this compound NaBH4, Methanol

A simplified workflow for the synthesis of this compound.

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[9][10]

  • Cellular Uptake and Phosphorylation: this compound enters host cells and is phosphorylated by cellular enzymes to its active triphosphate form, this compound 5'-triphosphate.[10][11]

  • Inhibition of Reverse Transcriptase: this compound 5'-triphosphate competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.[1][11][12]

  • Chain Termination: Once incorporated into the viral DNA, this compound lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[10][13] This results in the termination of DNA chain elongation, thereby halting the replication of the virus.[10][12]

Emtricitabine_Mechanism This compound This compound Emtricitabine_TP This compound 5'-triphosphate (Active Form) This compound->Emtricitabine_TP Cellular Phosphorylation HIV_RT HIV Reverse Transcriptase Emtricitabine_TP->HIV_RT Competitive Inhibition Viral_DNA Growing Viral DNA HIV_RT->Viral_DNA DNA Synthesis Chain_Termination Chain Termination HIV_RT->Chain_Termination Incorporation of This compound-TP Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Template Binding dCTP dCTP (Natural Substrate) dCTP->HIV_RT Natural Incorporation

Mechanism of action of this compound as an HIV reverse transcriptase inhibitor.

References

Methodological & Application

Application Notes and Protocols for Evaluating the Antiviral Activity of Emtricitabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC) is a synthetic nucleoside analog of cytidine and a potent reverse transcriptase inhibitor.[1][2] It is a cornerstone of combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) infection and is also active against the Hepatitis B virus (HBV).[1][3] These application notes provide detailed cell-based assay protocols to evaluate the antiviral efficacy and cytotoxicity of this compound, enabling researchers to assess its therapeutic potential and conduct further drug development studies.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is phosphorylated by cellular enzymes to its active triphosphate form, this compound 5'-triphosphate.[1] This active metabolite structurally mimics the natural deoxycytidine 5'-triphosphate (dCTP). The HIV reverse transcriptase (RT), a crucial enzyme for viral replication, mistakenly incorporates this compound 5'-triphosphate into the newly synthesizing viral DNA strand.[1][2][4] this compound lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, leading to the premature termination of the DNA chain.[1] This action effectively halts the conversion of the viral RNA genome into DNA, a critical step in the retroviral life cycle, thereby preventing the virus from replicating.[1][2][4]

This compound Mechanism of Action cluster_cell Host Cell cluster_hiv HIV Replication Emtricitabine_in This compound (FTC) Emtricitabine_TP This compound-5'-triphosphate (FTC-TP) Emtricitabine_in->Emtricitabine_TP Cellular Kinases RT Reverse Transcriptase Emtricitabine_TP->RT Competitive Inhibition dCTP dCTP (natural substrate) viral_DNA Viral DNA Synthesis dCTP->viral_DNA Incorporation viral_RNA Viral RNA viral_RNA->RT RT->viral_DNA chain_termination Chain Termination RT->chain_termination Incorporation of FTC-TP

This compound's intracellular activation and inhibition of HIV reverse transcriptase.

Data Presentation: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various cell lines. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: Anti-HIV-1 Activity of this compound

Cell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
MT-2HIV-1 (wild-type)Additive to synergistic with Tenofovir>100>100[5]
MT-4HIV-1 (IIIB)Approx. 4-fold more active than LamivudineNot SpecifiedNot Specified[1]
Human PBMCsHIV-1 (clinical isolates)Equally active as Lamivudine and Zidovudine>100>100[1]
CEMHIV-1Efficiently converted to active metabolites>100>100[1]

Table 2: Anti-HIV-2 and Anti-HBV Activity of this compound

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
HIV-2Various cell systemsDemonstrates antiviral activityNot SpecifiedNot Specified[1]
HBVIn vitro0.01 - 0.04>100>2500 - 10000[1]

Note: CC50 values are often determined in separate experiments from EC50 values. The SI values presented are estimations based on available data. A CC50 of >100 µM is commonly reported, indicating low cytotoxicity at effective antiviral concentrations.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antiviral activity and cytotoxicity of this compound are provided below.

Protocol 1: HIV-1 Replication Inhibition Assay (p24 Antigen Capture ELISA)

This protocol determines the ability of this compound to inhibit HIV-1 replication in a susceptible T-cell line, such as MT-4 or CEM, by quantifying the production of the viral p24 antigen.

Materials:

  • MT-4 or CEM cells

  • HIV-1 laboratory-adapted strain (e.g., IIIB)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (in DMSO or cell culture medium)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-4 or CEM cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Virus Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well, except for the "no virus" control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the cell culture supernatant.

  • p24 ELISA: Perform the HIV-1 p24 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

HIV_Replication_Inhibition_Workflow start Start seed_cells Seed MT-4/CEM cells (96-well plate) start->seed_cells add_drug Add this compound (serial dilutions) seed_cells->add_drug infect_cells Infect with HIV-1 add_drug->infect_cells incubate Incubate (5-7 days) infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Perform p24 ELISA collect_supernatant->p24_elisa read_plate Read Absorbance p24_elisa->read_plate analyze_data Calculate EC50 read_plate->analyze_data end_node End analyze_data->end_node

Workflow for HIV-1 Replication Inhibition Assay.
Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound on the host cells used in the antiviral assays to determine the CC50 value.

Materials:

  • MT-4, CEM, HepG2, or other relevant cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a "no drug" control (cells with medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the "no drug" control. Determine the CC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

MTT_Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells (96-well plate) start->seed_cells add_drug Add this compound (serial dilutions) seed_cells->add_drug incubate Incubate (same duration as antiviral assay) add_drug->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Read Absorbance (570 nm) add_solubilizer->read_plate analyze_data Calculate CC50 read_plate->analyze_data end_node End analyze_data->end_node

Workflow for MTT Cytotoxicity Assay.
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)

This protocol directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase. Commercial kits are widely available for this purpose.

Materials:

  • HIV-1 Reverse Transcriptase Assay Kit (e.g., from Millipore, Roche, or other suppliers)

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound stock solution

  • Microplate suitable for the assay (as per kit instructions)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the kit manual. This typically includes a reaction buffer, a template/primer hybrid, and labeled nucleotides.

  • Compound Dilution: Prepare serial dilutions of this compound in the appropriate buffer.

  • Assay Setup: In a microplate, combine the reaction buffer, template/primer, labeled nucleotides, HIV-1 RT enzyme, and the this compound dilutions according to the kit's protocol. Include a "no drug" control (enzyme only) and a "no enzyme" control (background).

  • Incubation: Incubate the plate at 37°C for the time specified in the kit manual (typically 1-2 hours).

  • Detection: Perform the detection step as per the kit's instructions. This may involve capturing the newly synthesized DNA on a plate and detecting it with an antibody-enzyme conjugate that produces a colorimetric or chemiluminescent signal.

  • Data Analysis: Read the signal using a plate reader. Calculate the percentage of inhibition of RT activity for each this compound concentration compared to the "no drug" control. Determine the IC50 value, which is the concentration of the drug that inhibits enzyme activity by 50%.

RT_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Kit Reagents start->prepare_reagents dilute_drug Prepare this compound Dilutions prepare_reagents->dilute_drug setup_reaction Set up Reaction in Microplate (Enzyme, Substrate, Drug) dilute_drug->setup_reaction incubate Incubate (e.g., 1-2 hours at 37°C) setup_reaction->incubate detection_step Perform Detection Step incubate->detection_step read_signal Read Signal (Plate Reader) detection_step->read_signal analyze_data Calculate IC50 read_signal->analyze_data end_node End analyze_data->end_node

Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

References

Application Note: In Vitro Generation of Emtricitabine-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1][2] A key challenge in HIV-1 therapy is the emergence of drug-resistant viral strains. The primary mutation associated with this compound resistance is the M184V or M184I substitution in the reverse transcriptase (RT) domain of the pol gene.[1][2][3][4] This mutation confers high-level resistance to this compound and the structurally similar drug, lamivudine (3TC).[1][2][3] Understanding the dynamics of this compound resistance development is crucial for the design of new therapeutic strategies and for monitoring the effectiveness of current treatments. This application note provides a detailed protocol for the in vitro selection and characterization of this compound-resistant HIV-1 strains.

Principle

The in vitro generation of drug-resistant HIV-1 is achieved through serial passage of the virus in a susceptible cell line in the presence of escalating concentrations of the antiretroviral drug. This process mimics the selective pressure that drives the emergence of resistant variants in vivo. The protocol outlined below describes a dose-escalation strategy to select for this compound-resistant HIV-1, followed by genotypic and phenotypic characterization of the resulting viral strains.

Experimental Protocols

Materials

  • Cell Line: MT-2 cells (or other susceptible human T-cell line, e.g., PM1, CEM)

  • Virus: Wild-type HIV-1 laboratory strain (e.g., HIV-1LAI, HIV-1IIIB)

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound (FTC): Stock solution of known concentration.

  • Reagents for Virus Titration: p24 antigen ELISA kit.

  • Reagents for Genotypic Analysis: Viral RNA extraction kit, reverse transcriptase, PCR reagents, primers for HIV-1 pol gene, DNA sequencing reagents.

  • Reagents for Phenotypic Analysis: Recombinant luciferase-expressing HIV-1 vectors (wild-type and mutant), TZM-bl reporter cell line, luciferase assay substrate.

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1

  • Preparation:

    • Propagate MT-2 cells in culture medium. Ensure cells are in the logarithmic growth phase before infection.

    • Thaw a stock of wild-type HIV-1 and determine its tissue culture infectious dose (TCID50) on MT-2 cells.

  • Initial Infection and Drug Exposure:

    • In a 24-well plate, seed 1 x 106 MT-2 cells in 1 mL of culture medium.

    • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Prepare parallel cultures. One set of cultures will be the control (no drug), and the other set will be exposed to this compound.

    • The initial concentration of this compound should be close to the 50% effective concentration (EC50) for the wild-type virus. For example, start with 0.5 nM FTC.

  • Serial Passage and Dose Escalation:

    • Incubate the cultures at 37°C in a 5% CO2 incubator.

    • Monitor the cultures for signs of viral replication, such as syncytia formation or by measuring the p24 antigen concentration in the supernatant every 3-4 days.

    • When viral replication is robust in the drug-treated cultures (as indicated by a significant increase in p24 antigen), harvest the cell-free supernatant.

    • Use the harvested virus to infect fresh MT-2 cells.

    • In the subsequent passage, double the concentration of this compound.

    • If viral replication is suppressed at the higher drug concentration, maintain the culture for a longer period (up to 7-10 days) to allow for the emergence of resistant variants. If replication is still not observed, the drug concentration may need to be increased more gradually.

    • Continue this process of serial passage with escalating concentrations of this compound. Resistant variants are often selected after 15-20 passages.[5]

Protocol 2: Genotypic Characterization of Resistant Virus

  • RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture using a commercial viral RNA extraction kit.

  • RT-PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase. Amplify the reverse transcriptase coding region of the pol gene using PCR with specific primers.

  • DNA Sequencing: Purify the PCR product and perform Sanger sequencing to identify mutations in the reverse transcriptase gene. Compare the sequence to that of the wild-type virus to identify amino acid substitutions, particularly at codon 184.

Protocol 3: Phenotypic Characterization of Resistant Virus

  • Site-Directed Mutagenesis: Introduce the identified mutation (e.g., M184V) into a wild-type HIV-1 molecular clone that contains a luciferase reporter gene.

  • Virus Production: Transfect HEK293T cells with the wild-type and mutant proviral DNA to produce recombinant virus stocks.

  • Susceptibility Assay:

    • Seed TZM-bl reporter cells in a 96-well plate.

    • Infect the cells with equal amounts of wild-type and mutant viruses in the presence of serial dilutions of this compound.

    • After 48 hours of incubation, measure the luciferase activity in the cell lysates.

    • Calculate the EC50 for both the wild-type and mutant viruses by plotting the percentage of inhibition versus the drug concentration. The fold-resistance is calculated as the ratio of the EC50 of the mutant virus to the EC50 of the wild-type virus.

Data Presentation

Table 1: Genotypic and Phenotypic Characterization of this compound-Resistant HIV-1

Virus StrainReverse Transcriptase Mutation(s)This compound EC50 (nM)Fold-Resistance
Wild-Type (HIV-1LAI)None0.51
This compound-ResistantM184V>50>100
This compound-ResistantM184I>50>100

Note: The EC50 and fold-resistance values are representative and may vary depending on the specific experimental conditions. The M184V/I mutation is known to cause a high level of resistance (>100-fold) to this compound.[2]

Table 2: Common Mutations Selected by this compound and Other NRTIs In Vitro

Drug(s)Primary Resistance Mutation(s)
This compound aloneM184V, M184I[3]
Lamivudine aloneM184V, M184I[3]
Tenofovir aloneK65R[3]
This compound + TenofovirM184V/I, K65R[3]
AbacavirM184V, Y115F, K65R[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_selection Resistance Selection cluster_characterization Characterization prep_cells Propagate MT-2 Cells infection Infect MT-2 cells with HIV-1 prep_cells->infection prep_virus Prepare Wild-Type HIV-1 Stock prep_virus->infection add_ftc Add this compound (EC50 concentration) infection->add_ftc incubation Incubate and Monitor (p24 ELISA) add_ftc->incubation passage Harvest Virus and Passage to Fresh Cells incubation->passage Robust Replication escalate_ftc Increase this compound Concentration passage->escalate_ftc genotypic Genotypic Analysis (Sequencing) passage->genotypic phenotypic Phenotypic Analysis (Susceptibility Assay) passage->phenotypic escalate_ftc->infection Repeat Cycle

Caption: Experimental workflow for in vitro selection of this compound-resistant HIV-1.

logical_relationship cluster_cause Cause cluster_effect Effect drug_pressure Selective Pressure from this compound mutation Selection of M184V/I Mutation in Reverse Transcriptase drug_pressure->mutation resistance High-Level Phenotypic Resistance to this compound mutation->resistance fitness Reduced Viral Fitness in the Absence of Drug mutation->fitness

Caption: Logical relationship between drug pressure and the emergence of resistance.

References

Techniques for Analyzing Emtricitabine's Intracellular Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for HIV infection. Its efficacy relies on intracellular phosphorylation to its active form, this compound triphosphate (FTC-TP), which acts as a competitive inhibitor of the viral reverse transcriptase.[1][2] Quantifying the intracellular concentrations of FTC and its phosphorylated metabolites is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanisms of drug resistance. This document provides detailed application notes and protocols for the analysis of this compound's intracellular phosphorylation, focusing on the most widely used and validated techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Signaling Pathway of this compound Intracellular Phosphorylation

This compound, a cytidine analog, undergoes a three-step intracellular phosphorylation process to become its active triphosphate form.[3] This metabolic activation is carried out by several cellular kinases. The initial and rate-limiting step is the conversion of this compound to this compound monophosphate (FTC-MP), primarily by deoxycytidine kinase (DCK) and to a lesser extent by thymidine kinase 1 (TK1). Subsequently, cytidine monophosphate kinase 1 (CMPK1) catalyzes the phosphorylation of FTC-MP to this compound diphosphate (FTC-DP). Finally, phosphoglycerate kinase 1 (PGK1) is hypothesized to be involved in the formation of the active this compound triphosphate (FTC-TP).[3][4]

Emtricitabine_Phosphorylation_Pathway cluster_cell Intracellular Space cluster_action Antiviral Action FTC This compound (FTC) FTC_MP This compound Monophosphate (FTC-MP) FTC->FTC_MP  Deoxycytidine Kinase (DCK)  Thymidine Kinase 1 (TK1)   FTC_DP This compound Diphosphate (FTC-DP) FTC_MP->FTC_DP  Cytidine Monophosphate Kinase 1 (CMPK1)   FTC_TP This compound Triphosphate (FTC-TP, Active) FTC_DP->FTC_TP  Phosphoglycerate Kinase 1 (PGK1)   inhibition Inhibition of HIV Reverse Transcriptase FTC_TP->inhibition

Figure 1: Intracellular phosphorylation pathway of this compound.

II. Analytical Techniques and Protocols

The quantification of intracellular FTC-TP is challenging due to its low concentration and polar nature. The two primary methods employed are HPLC-UV and LC-MS/MS, each with its own advantages and considerations.

A. HPLC-UV Method for FTC-TP Quantification in PBMCs

This method involves the separation of FTC phosphates by solid-phase extraction (SPE), followed by enzymatic dephosphorylation of FTC-TP to FTC, which is then quantified by a validated HPLC-UV method.[5]

1. Experimental Workflow

HPLC_UV_Workflow start PBMC Isolation cell_lysis Cell Lysis (60% Methanol) start->cell_lysis spe Anion-Exchange Solid-Phase Extraction (SPE) cell_lysis->spe elution Elution of FTC-TP Fraction spe->elution digestion Enzymatic Digestion (Alkaline Phosphatase) elution->digestion precipitation Protein Precipitation (Acetonitrile) digestion->precipitation reconstitution Dry Down and Reconstitution precipitation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc LCMS_Workflow start Sample Collection (PBMCs or DBS) extraction Extraction of Analytes (e.g., Methanol/Water) start->extraction protein_precipitation Protein Precipitation (e.g., Acetonitrile) extraction->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Emtricitabine Resistance in HIV-1 Strains with M184V/I Mutations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HIV-1 strains with emtricitabine resistance due to M184V/I mutations in the reverse transcriptase (RT).

Frequently Asked Questions (FAQs)

Q1: What is the significance of the M184V/I mutation in HIV-1?

The M184V/I mutation in the reverse transcriptase gene of HIV-1 is a primary resistance mutation selected by the nucleoside reverse transcriptase inhibitors (NRTIs) this compound (FTC) and lamivudine (3TC).[1] This single amino acid substitution from methionine to either valine or isoleucine at codon 184 confers high-level resistance to both drugs, significantly reducing their antiviral efficacy.[1] However, the mutation also has a fitness cost to the virus, impairing its replication capacity.[1]

Q2: If a viral strain has the M184V mutation, is there any benefit to continuing this compound or lamivudine therapy?

Paradoxically, yes. Clinical evidence suggests a residual clinical benefit to continuing 3TC or FTC even in the presence of the M184V mutation.[1] The reduced viral fitness associated with the M184V mutant can lead to lower viral loads compared to wild-type virus in the absence of treatment.[1] Furthermore, the M184V mutation can increase the susceptibility of the virus to other NRTIs, such as tenofovir and zidovudine, a phenomenon known as hypersensitization.[2][3]

Q3: How effective are newer antiretroviral regimens against HIV-1 with pre-existing M184V/I mutations?

Newer combination therapies have shown high efficacy in suppressing HIV-1 in patients with pre-existing M184V/I mutations. For instance, the single-tablet regimen of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) has demonstrated high rates of virologic suppression in this patient population.[4][5][6] Pooled data from multiple clinical trials showed that 98% of participants with pre-existing M184V/I who switched to B/F/TAF maintained viral suppression.[5][6]

Q4: What are some of the next-generation compounds being investigated to overcome this compound resistance?

Several novel compounds are in development. Islatravir (ISL), a nucleoside reverse transcriptase translocation inhibitor (NRTtI), and lenacapavir, a capsid inhibitor, are being investigated as a long-acting oral combination therapy.[7][8][9] Studies have shown that islatravir retains activity against some NRTI-resistant strains, although its susceptibility is reduced by the M184V mutation.[10] Novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) are also being developed with improved resistance profiles against common mutations.[11]

Troubleshooting Guides

Genotypic and Phenotypic Assay Discrepancies

Problem: My genotypic assay detects the M184V mutation, but the phenotypic assay shows susceptibility to this compound, or vice-versa.

Possible Causes and Solutions:

  • Genotypic Mixtures: Population-based sequencing may detect the M184V mutation as part of a mixed viral population. If the resistant strain is a minor variant (e.g., <20% of the total viral population), it may not be sufficient to confer phenotypic resistance in a standard assay.[4]

    • Solution: Consider using a more sensitive method like next-generation sequencing (NGS) to quantify the proportion of the M184V mutant.

  • Assay Sensitivity: Phenotypic assays have varying cut-offs for defining resistance. A low-level resistance might be interpreted as susceptible by some assays.

    • Solution: Review the specific fold-change cut-offs for the assay being used and compare them with established standards.

  • Complex Mutation Patterns: The presence of other mutations in the reverse transcriptase gene can sometimes influence the phenotypic expression of M184V resistance.[4] For example, certain mutations can antagonize the effect of others.

    • Solution: Analyze the full genotypic profile for other known resistance mutations and consult a comprehensive HIV drug resistance database for potential interactions.

  • Archived Resistance: Genotypic testing of proviral DNA from peripheral blood mononuclear cells (PBMCs) can detect archived resistance mutations that may not be present in the currently replicating plasma virus.[8]

    • Solution: Correlate the genotypic results from PBMCs with the plasma viral genotype and the patient's treatment history.

PCR Amplification Failure in Genotypic Assays

Problem: I am unable to amplify the HIV-1 pol gene for Sanger sequencing.

Possible Causes and Solutions:

  • Low Viral Load: A plasma viral load of at least 500-1000 copies/mL is generally required for successful amplification.[12]

    • Solution: Confirm the patient's viral load. If it is low, consider concentrating the virus from a larger plasma volume or using a more sensitive amplification protocol.

  • Primer Mismatch: The high genetic variability of HIV-1 can lead to mismatches between the primers and the target sequence, especially in non-B subtypes.

    • Solution: Use a set of universal or subtype-specific primers. If the subtype is unknown, consider using a cocktail of primers targeting conserved regions.

  • RNA Degradation: Improper sample handling and storage can lead to the degradation of viral RNA.

    • Solution: Ensure plasma samples are processed and frozen at -80°C as soon as possible after collection. Use RNase-free techniques throughout the extraction and amplification process.

  • PCR Inhibitors: Substances present in the plasma sample or introduced during RNA extraction can inhibit the reverse transcriptase or Taq polymerase.

    • Solution: Use a robust RNA extraction kit that effectively removes inhibitors. If inhibition is suspected, a dilution of the RNA template may help.

Quantitative Data Summary

Table 1: In Vitro Activity of Novel Antiretrovirals against this compound-Resistant HIV-1

CompoundDrug ClassHIV-1 StrainFold Change in EC50/IC50 (vs. Wild-Type)Reference
IslatravirNRTtIM184V7.3 - 9.0[10][13]
IslatravirNRTtIK65R + M184V~3.0[10]
Tenofovir Alafenamide (TAF)NRTIM184V0.5 (hypersusceptible)[13]
LenacapavirCapsid InhibitorM184VNo significant change[7][14]
GS-5894NNRTIPanel of NNRTI-resistant variantsSuperior to marketed NNRTIs[7]

Table 2: Clinical Efficacy of Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) in Virologically Suppressed Participants with Pre-existing M184V/I

Study PopulationNumber of Participants with M184V/IVirologic Suppression Rate (HIV-1 RNA <50 copies/mL)Follow-up DurationReference
Pooled analysis of 6 clinical trials18298%Last on-treatment visit[5][6]
Studies 1878 and 18445496%48 weeks[4]
BICTARG Study9297%48 weeks[15]

Experimental Protocols

Genotypic Resistance Testing by Sanger Sequencing of the HIV-1 pol Gene

This protocol provides a general overview. Specific reagents and cycling conditions should be optimized in your laboratory.

  • Viral RNA Extraction:

    • Extract viral RNA from 0.5-1.0 mL of patient plasma using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit).

    • Elute the RNA in RNase-free water or the provided elution buffer.

  • Reverse Transcription and First-Round PCR:

    • Perform a one-step RT-PCR to convert the viral RNA to cDNA and amplify a larger fragment of the pol gene.

    • Use primers that flank the protease and reverse transcriptase regions.

    • Typical RT-PCR cycling conditions:

      • Reverse transcription: 50°C for 30-60 minutes.

      • Initial denaturation: 94°C for 2-5 minutes.

      • 35-40 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 50-55°C for 30 seconds.

        • Extension: 68-72°C for 1.5-2 minutes.

      • Final extension: 68-72°C for 10 minutes.

  • Nested PCR:

    • Use the product from the first-round PCR as a template for a second round of PCR (nested PCR) with internal primers to increase the specificity and yield of the target amplicon.

    • Typical nested PCR cycling conditions:

      • Initial denaturation: 94°C for 2-5 minutes.

      • 30-35 cycles of:

        • Denaturation: 94°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds.

        • Extension: 72°C for 1-1.5 minutes.

      • Final extension: 72°C for 10 minutes.

  • PCR Product Purification:

    • Analyze the nested PCR product on an agarose gel to confirm the correct size.

    • Purify the PCR product using a commercial PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT).

  • Sanger Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template and a set of overlapping internal sequencing primers.

    • Use a dye-terminator sequencing chemistry (e.g., BigDye Terminator).

    • Purify the sequencing reaction products to remove unincorporated dye terminators.

    • Analyze the products on a capillary electrophoresis-based genetic analyzer.

  • Data Analysis:

    • Assemble the forward and reverse sequencing reads to generate a consensus sequence.

    • Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.

    • Use a drug resistance interpretation algorithm (e.g., Stanford University HIV Drug Resistance Database) to determine the clinical significance of the identified mutations.

Phenotypic Drug Susceptibility Assay using TZM-bl Reporter Cells

This assay measures the ability of a drug to inhibit the replication of patient-derived or laboratory-adapted HIV-1 strains.

  • Virus Preparation:

    • Culture patient-derived virus or a laboratory strain with a known genotype (e.g., wild-type or M184V mutant).

    • Harvest the virus-containing supernatant and determine the 50% tissue culture infectious dose (TCID50).

  • Assay Setup:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

    • Prepare serial dilutions of the antiretroviral drug to be tested in culture medium.

    • In a separate plate, pre-incubate a standardized amount of virus (e.g., 200 TCID50) with the drug dilutions for 1 hour at 37°C.

  • Infection:

    • Remove the culture medium from the TZM-bl cells and add the virus-drug mixtures.

    • Include control wells with cells only (background), cells and virus (no drug), and cells with drug only (cytotoxicity).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. TZM-bl cells contain an integrated luciferase gene under the control of the HIV-1 LTR, so luciferase expression is proportional to viral replication.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    • The fold change in resistance is calculated by dividing the IC50 of the test virus by the IC50 of a drug-susceptible wild-type reference virus.

Visualizations

HIV_Drug_Resistance_Testing_Workflow cluster_patient Patient Management cluster_lab Laboratory Analysis cluster_interpretation Data Interpretation & Clinical Decision patient Patient with Virologic Failure (HIV RNA > 200 copies/mL) sample Collect Plasma Sample patient->sample genotypic Genotypic Resistance Assay (Sanger or NGS) sample->genotypic Primary Analysis phenotypic Phenotypic Susceptibility Assay genotypic->phenotypic For complex cases or discordant results interpretation Interpret Results using Resistance Databases (e.g., Stanford HIVDB) genotypic->interpretation phenotypic->interpretation decision Select Optimal Antiretroviral Regimen interpretation->decision

Caption: Workflow for HIV-1 drug resistance testing and clinical decision-making.

M184V_Mechanism cluster_wildtype Wild-Type Reverse Transcriptase cluster_mutant M184V Mutant Reverse Transcriptase wt_rt Wild-Type RT (M184) dCTP dCTP (Natural Substrate) wt_rt->dCTP Binds and incorporates efficiently FTC_TP This compound-TP wt_rt->FTC_TP Binds and incorporates, leading to chain termination dCTP_mutant dCTP m184v_rt Mutant RT (V184) m184v_rt->dCTP_mutant Binds and incorporates efficiently FTC_TP_mutant This compound-TP m184v_rt->FTC_TP_mutant Steric hindrance reduces binding and incorporation (Resistance) TDF_DP Tenofovir-DP m184v_rt->TDF_DP Increased susceptibility (Hypersensitization)

Caption: Mechanism of M184V-mediated this compound resistance and tenofovir hypersensitivity.

References

Optimizing Emtricitabine delivery for enhanced bioavailability in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in optimizing emtricitabine (FTC) delivery for enhanced bioavailability in research models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound is a hydrophilic drug, which can limit its passive diffusion across the gastrointestinal membrane. While it is generally well-absorbed, its short plasma half-life of 8 to 10 hours necessitates frequent dosing, which can lead to issues with patient adherence.[1][2][3] Crushing this compound-containing tablets can also lead to suboptimal drug exposure.[4][5] The development of long-acting formulations is a key strategy to overcome these limitations.[6][7][8]

Q2: What are the most common strategies to enhance the bioavailability and prolong the release of this compound?

Common strategies focus on advanced drug delivery systems and chemical modification of the drug itself. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), niosomes, or solid lipid nanoparticles (SLNs), can protect the drug from degradation, control its release, and improve its absorption.[9][10][11][12][13]

  • Prodrugs: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its permeability across biological membranes.[6][8][14][15] These prodrugs are then converted to the active this compound form within the body.

Q3: How do nanoformulations improve the pharmacokinetic profile of this compound?

Nanoformulations, such as PLGA nanoparticles, have been shown to significantly improve the pharmacokinetic profile of this compound. For instance, optimized FTC-loaded PLGA nanoparticles have demonstrated a 1.63-fold increase in maximum plasma concentration (Cmax) and a 5.39-fold increase in the total drug exposure (AUC) compared to the pure drug in rat models.[9][11] This is attributed to the sustained release of the drug from the nanoparticles and potential uptake by the lymphatic system, bypassing first-pass metabolism.

Q4: What are the key parameters to consider when developing an this compound nanoformulation?

When developing an this compound nanoformulation, it is crucial to optimize several parameters to ensure desired performance. Key considerations include:

  • Particle Size: Typically in the range of 180-280 nm for PLGA nanoparticles.[9]

  • Encapsulation Efficiency (%EE): This measures the percentage of the drug that is successfully entrapped within the nanoparticles. Values can range from 35.72% to 82.31% for PLGA nanoparticles and can be as high as 81% for chitosan nanoparticles.[9][16]

  • Drug Loading (%DL): This indicates the amount of drug per unit weight of the nanoparticle.

  • In Vitro Release Profile: The rate and duration of drug release from the nanoparticles, which can be sustained for up to 15 days for PLGA formulations.[9][11]

Troubleshooting Guides

Low Encapsulation Efficiency (%EE) in PLGA Nanoparticles

Problem: The encapsulation efficiency of this compound in your PLGA nanoparticles is consistently low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High water solubility of this compound This compound is highly water-soluble, leading to its partitioning into the external aqueous phase during the emulsification process.
Solution 1: Utilize a water-in-oil-in-water (w/o/w) double emulsion method, which is more suitable for hydrophilic drugs.[9][11]
Solution 2: Increase the viscosity of the primary aqueous phase by adding a viscosity-enhancing agent.
Inadequate Polymer Concentration The concentration of PLGA may be too low to effectively encapsulate the drug.
Solution: Systematically vary the PLGA concentration to find the optimal ratio of polymer to drug. Higher PLGA concentrations have been shown to influence drug loading capacity.[9]
Suboptimal Surfactant Concentration The concentration of the surfactant used to stabilize the emulsion may not be optimal, leading to premature drug leakage.
Solution: Optimize the concentration of surfactants like polyvinyl alcohol (PVA) or Tetradecyltrimethylammonium bromide (TTAB).[9]
Issues with Homogenization The homogenization speed or duration may be insufficient to form stable nanoparticles, affecting drug entrapment.
Solution: Optimize the high-pressure homogenization process parameters, including pressure and the number of cycles.
Inconsistent In Vitro Drug Release Profile

Problem: The in vitro release of this compound from your nanoparticles is erratic or shows a high initial burst release.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Drug Adsorbed to Nanoparticle Surface A significant portion of the drug may be adsorbed onto the surface of the nanoparticles rather than being encapsulated.
Solution 1: Wash the nanoparticle suspension thoroughly after preparation to remove surface-adsorbed drug.
Solution 2: Optimize the formulation parameters (e.g., polymer concentration) to favor encapsulation over surface adsorption.
Inappropriate Dialysis Membrane The molecular weight cut-off (MWCO) of the dialysis membrane may be too large, allowing for rapid diffusion of the free drug.
Solution: Ensure the MWCO of the dialysis membrane is appropriate to retain the nanoparticles while allowing the released drug to diffuse out.
Issues with the Release Medium The pH or composition of the release medium (e.g., PBS pH 7.4) may not be optimal or consistent.[9]
Solution: Maintain consistent pH and composition of the release medium throughout the experiment. Ensure adequate sink conditions.
Nanoparticle Instability The nanoparticles may be aggregating or degrading in the release medium.
Solution: Assess the stability of your nanoparticles in the release medium by monitoring particle size and zeta potential over time.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rat Models

FormulationCmax (µg/mL)Tmax (h)AUC0-∞ (µg·h/mL)Bioavailability Enhancement (AUC-fold)Reference
Pure this compound1.187 ± 0.21212.34 ± 1.12-[9]
Optimized PLGA Nanoparticles1.934 ± 2.911666.54 ± 4.325.39[9][11]

Table 2: Physicochemical Properties of this compound Nanoformulations

Formulation TypePolymer/LipidParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPLGA, TTAB180 - 280-26.52 to -28.1735.72 - 82.3176.45 - 94.28[9]
NiosomesNon-ionic surfactant, Cholesterol--64.45-[10]
Chitosan NanoparticlesChitosan--up to 81-[16]
PLGA NanoparticlesPLGA, PVA< 200-2350.6 ± 5.54.2 ± 1.2[17]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (w/o/w Emulsion Method)
  • Preparation of the Primary Emulsion (w/o):

    • Dissolve a known amount of this compound in an aqueous solution (e.g., deionized water or buffer). This forms the internal aqueous phase (w).

    • Dissolve PLGA in a suitable organic solvent (e.g., dichloromethane). This forms the oil phase (o).

    • Add the internal aqueous phase to the oil phase and sonicate at high speed to form a stable primary w/o emulsion.

  • Preparation of the Double Emulsion (w/o/w):

    • Prepare an external aqueous phase containing a surfactant (e.g., 1% PVA solution).

    • Add the primary emulsion to the external aqueous phase under constant stirring.

    • Homogenize the resulting mixture using a high-pressure homogenizer to form the w/o/w double emulsion.

  • Nanoparticle Formation:

    • Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the final nanoparticle pellet for long-term storage.

Protocol 2: In Vitro Drug Release Study (Dialysis Membrane Method)
  • Preparation:

    • Accurately weigh a specific amount of lyophilized this compound-loaded nanoparticles and resuspend them in a known volume of release medium (e.g., PBS, pH 7.4).

    • Place the nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off.

  • Release Study:

    • Place the sealed dialysis bag into a larger container with a known volume of fresh release medium.

    • Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a sample from the external release medium.

    • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[18][19][20]

    • Calculate the cumulative percentage of drug released over time.

Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
  • Animal Dosing:

    • Fast male Wistar rats overnight before the experiment.

    • Administer the this compound formulation (e.g., pure drug solution or nanoparticle suspension) orally via gavage.

  • Blood Sampling:

    • Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, and 144 hours).

    • Collect the blood in heparinized tubes.

  • Plasma Separation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., solid-phase extraction).

    • Quantify the this compound concentration in the plasma extracts using a validated LC-MS/MS method.[21]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.[22]

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep Nanoparticle Preparation (w/o/w) char Physicochemical Characterization (Size, Zeta, %EE) prep->char release In Vitro Drug Release Study char->release stability Stability Studies pk Pharmacokinetic Study (Rats) stability->pk dist Biodistribution Study pk->dist troubleshooting_workflow start Low Encapsulation Efficiency (%EE) cause1 High Drug Water Solubility? start->cause1 sol1 Use w/o/w Emulsion Method cause1->sol1 Yes cause2 Suboptimal Polymer Concentration? cause1->cause2 No sol1->cause2 sol2 Optimize Polymer: Drug Ratio cause2->sol2 Yes cause3 Inefficient Homogenization? cause2->cause3 No sol2->cause3 sol3 Optimize Homogenization Parameters cause3->sol3 Yes end Improved %EE cause3->end No sol3->end

References

Troubleshooting Emtricitabine stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Emtricitabine Stability and Degradation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the primary factors that affect its stability?

A1: this compound's stability in solution is primarily influenced by pH, temperature, exposure to light, and the presence of oxidizing agents.[1][2] It is particularly susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][3]

Q2: I am observing unexpected peaks in my HPLC analysis. What are the known degradation products of this compound?

A2: Under stress conditions, this compound can degrade into several related substances. While the exact number can vary depending on the specific conditions, studies have identified multiple degradation products.[1] The degradation pathways are similar to those of lamivudine, a structurally related compound, and can involve hydrolysis and oxidation of the parent molecule.[3]

Q3: What are the recommended storage conditions for this compound solutions to minimize degradation?

A3: For laboratory purposes, freshly prepared solutions are always recommended. If storage is necessary, this compound oral solution should be stored refrigerated at 2°C to 8°C (36°F to 46°F).[4][5] If stored at room temperature (20°C to 25°C or 68°F to 77°F), it should be used within 3 months.[4][5][6] Always keep containers tightly closed to prevent contamination and solvent evaporation.[4][5]

Q4: I need to perform forced degradation studies on this compound. What are the typical stress conditions used?

A4: Forced degradation studies for this compound typically involve exposure to acidic (e.g., 0.1N to 1N HCl), basic (e.g., 0.1N to 1N NaOH), and oxidative (e.g., 3% to 30% H₂O₂) conditions.[2][7][8] Thermal stress is usually applied by heating the solution (e.g., at 60°C to 70°C), and photostability is assessed by exposure to UV light or natural sunlight.[7][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration in solution. Inappropriate pH: this compound degrades significantly in both acidic and alkaline conditions.[1]Maintain the pH of your solution within a stable range. The mobile phase in some HPLC methods uses a pH of around 3.5 to 6.8, suggesting better stability in this range.[11]
High Temperature: Elevated temperatures accelerate the degradation process.[12]Prepare and store solutions at recommended temperatures (refrigerated or controlled room temperature). Avoid unnecessary exposure to heat sources.
Oxidation: The presence of oxidizing agents will degrade this compound.[1][2]Use high-purity solvents and de-gas them before use to remove dissolved oxygen. Avoid using excipients or reagents with oxidizing potential.
Appearance of unknown peaks during HPLC analysis. Degradation of this compound: The new peaks are likely degradation products.Perform a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent peak. This will help in identifying the unknown peaks in your sample.
Contamination: The solution may be contaminated with other substances.Ensure proper cleaning of all glassware and use high-purity solvents and reagents. Prepare a blank solution (solvent without this compound) and run it on the HPLC to check for any background contamination.
Inconsistent results in stability studies. Photodegradation: this compound is susceptible to degradation upon exposure to light.[2][10]Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible.
Incompatibility with excipients: Certain excipients in the formulation may be interacting with this compound.Conduct drug-excipient compatibility studies to identify any potential interactions.[13]

Quantitative Data Summary

The following tables summarize the extent of this compound degradation under various stress conditions as reported in different studies.

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress Condition Reagent/Parameter Duration Temperature % Degradation Reference
Acid Hydrolysis1N HCl1 hour60°CSignificant[7]
Base Hydrolysis1N NaOHNot SpecifiedNot SpecifiedSignificant[2]
Oxidation3% H₂O₂24 hoursRoom TempSignificant[7]
ThermalHeat24 hours70°CSensitive[7][12]
PhotolyticSunlight6 hoursNot Specified56%[2]

Note: "Significant" or "Sensitive" indicates that substantial degradation was observed, but the exact percentage was not always provided in the cited literature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a generalized procedure based on several published methods for the analysis of this compound and its degradation products.[1][14][15]

  • Chromatographic System:

    • HPLC System: Agilent Technologies 1120 Compact LC or equivalent.[14]

    • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or Inertsil C18 (250 x 4.6 mm, 5µm).[11]

    • Detector: UV detector set at 280 nm or 262 nm.[1][11]

    • Flow Rate: 1.0 mL/min.[1][11]

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.[1]

  • Mobile Phase Preparation:

    • A common mobile phase consists of a mixture of a buffer and an organic solvent. For example, a gradient elution using ammonium formate (pH 4.2) and methanol, or an isocratic system with a buffer (e.g., 0.02M sodium dihydrogen orthophosphate at pH 3.5) and methanol in a 30:70 ratio.[1][11]

    • Filter the mobile phase through a 0.22 µm membrane filter and degas before use.[7]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like methanol or the mobile phase.[8]

    • Prepare working standard solutions by diluting the stock solution to the desired concentration range for linearity studies (e.g., 20-60 µg/mL).[11]

  • Sample Preparation:

    • For drug products, accurately weigh and crush tablets, then dissolve the powder in the mobile phase to achieve a known theoretical concentration of this compound.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the this compound peak based on its retention time and peak area compared to the standard. Degradation products will appear as separate peaks.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 100-1000 µg/mL.[8][10]

  • Acid Degradation:

    • Mix equal volumes of the this compound stock solution and an acidic solution (e.g., 1N HCl).

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1 hour).[7]

    • Cool the solution and neutralize it with an appropriate base (e.g., 1N NaOH) before dilution with the mobile phase for HPLC analysis.[10]

  • Alkali Degradation:

    • Mix equal volumes of the this compound stock solution and a basic solution (e.g., 1N NaOH).

    • Keep the mixture at room temperature or an elevated temperature for a set time.

    • Neutralize the solution with an appropriate acid (e.g., 1N HCl) before analysis.[10]

  • Oxidative Degradation:

    • Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the mixture at room temperature for a specified duration (e.g., 24 hours).[7]

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the this compound solution in a thermostatically controlled oven at a high temperature (e.g., 70°C) for 24 hours.[7]

    • Cool the solution before analysis.

  • Photolytic Degradation:

    • Expose the this compound solution to direct sunlight or a UV lamp for a defined period (e.g., 6-8 hours).[2][9]

    • Analyze the solution by HPLC.

Visualizations

Emtricitabine_Degradation_Pathway cluster_conditions Stress Conditions cluster_products Degradation Products Acid Acidic (H+) This compound This compound in Solution Acid->this compound Base Basic (OH-) Base->this compound Oxidant Oxidative (H2O2) Oxidant->this compound Light Photolytic (hν) Light->this compound Heat Thermal (Δ) Heat->this compound DP1 Hydrolysis Products DP2 Oxidation Products (e.g., Sulfoxides) DP3 Other Related Substances This compound->DP1 Hydrolysis This compound->DP2 Oxidation This compound->DP3 Other Pathways Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare this compound Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation HPLC->Data Stability Assess Stability Profile Data->Stability Degradants Identify Degradation Products Data->Degradants

References

Emtricitabine Off-Target Effects: A Technical Support Guide for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Emtricitabine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its main off-target effect in cell culture?

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that, in its phosphorylated active form (this compound 5'-triphosphate), acts as a competitive inhibitor and chain terminator of viral reverse transcriptase, effectively halting viral DNA synthesis.[1] The primary off-target effect observed in cell culture is mitochondrial toxicity.[2] This toxicity stems from the inhibition of human mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[3][2][4] Inhibition of Pol γ can lead to mtDNA depletion, impaired mitochondrial function, and subsequent cellular damage.

Q2: Which cell lines are recommended for studying the mitochondrial toxicity of this compound?

Several cell lines are suitable for investigating this compound-induced mitochondrial toxicity. Commonly used models include:

  • HepG2 (human hepatoma cells): These cells are frequently used to assess drug-induced liver injury and mitochondrial dysfunction.[1][5]

  • CEM (human T-lymphoblastoid cells): As a T-cell line, CEM cells are relevant to HIV research and have been used to study the intracellular metabolism and effects of this compound.

  • RPTECs (human renal proximal tubule epithelial cells): These cells are valuable for investigating potential renal toxicity, another concern with some NRTIs.[6]

The choice of cell line should be guided by the specific research question and the desire to model toxicity in a relevant tissue type.

Q3: How can I minimize the off-target effects of this compound in my cell culture experiments?

Several strategies can be employed to mitigate the off-target effects of this compound:

  • Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired antiviral effect while minimizing mitochondrial toxicity. A thorough dose-response study is crucial.

  • Combination Therapy: Co-administering this compound with other antiretroviral agents, such as Tenofovir, can sometimes result in additive or synergistic antiviral activity, potentially allowing for lower, less toxic concentrations of each drug.[1][7][8] However, some combinations may exacerbate toxicity, so empirical testing is necessary.[1][6]

  • Uridine Supplementation: Since this compound is a pyrimidine analog, supplementing the culture medium with uridine may help to bypass the block in pyrimidine synthesis and reduce mitochondrial toxicity.[4][9][10][11]

  • Careful Monitoring: Regularly assess mitochondrial function using the assays described in the experimental protocols section below.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cell toxicity or unexpected cell death - this compound concentration is too high.- Off-target mitochondrial toxicity.- Issues with drug solubility or stability.- Perform a dose-response curve to determine the optimal concentration.- Assess mitochondrial health (mtDNA content, membrane potential, lactate production).- Co-administer with Tenofovir to potentially lower the required this compound concentration.- Consider uridine supplementation.- Ensure proper drug dissolution and storage as per manufacturer's instructions. This compound is soluble in water and DMSO.[7][12][13][14]
Inconsistent antiviral activity - Fluctuation in active intracellular triphosphate concentration.- Degradation of this compound in culture medium.- Cellular factors influencing drug metabolism.- Ensure consistent timing and concentration of drug administration.- Prepare fresh drug solutions for each experiment.- Standardize cell density and passage number, as these can affect metabolism.
Altered mitochondrial function without significant cell death - Early stages of mitochondrial toxicity.- Compensatory cellular mechanisms are active.- Analyze earlier time points in your experiment.- Measure multiple mitochondrial parameters (e.g., oxygen consumption rate, ATP production) for a more comprehensive picture.
Contradictory results with combination therapies - Complex drug-drug interactions affecting mitochondrial function.- Systematically test different drug ratios and concentrations.- Be aware that some combinations can be antagonistic and increase toxicity.[1][6]

Quantitative Data Summary

Table 1: In Vitro Effects of this compound on Cell Proliferation and Mitochondrial Parameters

Cell LineThis compound ConcentrationObservationReference
HepG21x and 10x CmaxModerately reduced hepatocyte proliferation, independent of effects on mtDNA.[1][5]
HepG21x and 10x Cmax (with Tenofovir)Slightly reduced cell proliferation without affecting mitochondrial parameters.[1][5][7]

Table 2: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound

Cell LineEC50 (µM)CC50 (µM)Reference
Various0.0013 - 0.64>100[15]
MT-4~0.004>100[7]
PBMCsVaries by isolate>100[7]

EC50: 50% effective concentration for inhibiting HIV-1 replication. CC50: 50% cytotoxic concentration.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial DNA (mtDNA) Content

This protocol allows for the quantification of mtDNA relative to nuclear DNA (nDNA) to assess mtDNA depletion.

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) at an appropriate density and treat with varying concentrations of this compound for the desired duration (e.g., 5-25 days).[1][5] Include a vehicle control.

  • DNA Extraction: Harvest cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).

    • Prepare a standard curve for both genes using a serial dilution of a known quantity of DNA.

    • Run samples in triplicate.

  • Data Analysis: Calculate the absolute copy number of mtDNA and nDNA from the standard curves. The mtDNA content is expressed as the ratio of mtDNA to nDNA.[16]

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

This protocol uses the fluorescent dye JC-1 to assess changes in MMP.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1. Include a positive control for depolarization (e.g., FCCP).

  • JC-1 Staining:

    • Prepare a 3 µM working solution of JC-1 in pre-warmed culture medium.[17]

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate for 30 minutes at 37°C in a CO2 incubator.[17][18]

  • Fluorescence Measurement:

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader.

      • Aggregate (high MMP) fluorescence: Excitation ~560 nm, Emission ~595 nm.

      • Monomer (low MMP) fluorescence: Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red (aggregate) to green (monomer) fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[19]

Protocol 3: Quantification of Lactate Production

This protocol measures the concentration of L-lactate in the cell culture supernatant as an indicator of a shift towards anaerobic glycolysis, which can result from mitochondrial dysfunction.

  • Cell Culture and Treatment: Treat cells with this compound as described in Protocol 1.

  • Sample Collection: Collect the cell culture supernatant at various time points.

  • Lactate Assay:

    • Use a commercial colorimetric L-lactate assay kit.[20][21][22][23]

    • Prepare lactate standards according to the kit's instructions.

    • Add the reaction mix to the standards and samples in a 96-well plate.

    • Incubate as recommended by the manufacturer (typically 30 minutes at room temperature).

  • Data Analysis: Measure the absorbance at the specified wavelength (e.g., 450 nm). Calculate the lactate concentration in the samples based on the standard curve.[23]

Visualizations

This compound-Induced Mitochondrial Toxicity Pathway This compound This compound ETP This compound 5'-triphosphate This compound->ETP Phosphorylation PolG Mitochondrial DNA Polymerase γ (Pol γ) ETP->PolG Inhibition mtDNA_rep mtDNA Replication PolG->mtDNA_rep mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep ETC Electron Transport Chain Dysfunction mtDNA_dep->ETC ROS Increased ROS Production ETC->ROS MMP Decreased Mitochondrial Membrane Potential ETC->MMP Cell_Damage Cellular Damage ROS->Cell_Damage Apoptosis Apoptosis MMP->Apoptosis Apoptosis->Cell_Damage

Caption: Pathway of this compound-induced mitochondrial toxicity.

Workflow for Assessing Off-Target Effects start Start: Hypothesis of Off-Target Effect dose_response 1. Dose-Response Assay (Cell Viability, e.g., MTT) start->dose_response select_conc 2. Select Sub-toxic Concentrations dose_response->select_conc mito_assays 3. Mitochondrial Function Assays - mtDNA Quantification - Membrane Potential (MMP) - Lactate Production select_conc->mito_assays other_assays 4. Other Off-Target Assays (e.g., Kinase Profiling, Gene Expression) select_conc->other_assays data_analysis 5. Data Analysis and Interpretation mito_assays->data_analysis other_assays->data_analysis conclusion Conclusion: Characterize Off-Target Profile data_analysis->conclusion

Caption: General workflow for assessing drug off-target effects.

Troubleshooting Logic for High Cell Toxicity action action start High Cell Toxicity Observed? check_conc Is Concentration Optimized? start->check_conc check_mito Is Mitochondrial Toxicity Assessed? check_conc->check_mito Yes action_dose Perform Dose-Response Study check_conc->action_dose No check_combo Is it a Combination Study? check_mito->check_combo Yes action_mito Run Mitochondrial Function Assays check_mito->action_mito No action_combo Test Different Ratios/ Consider Antagonism check_combo->action_combo Yes action_uridine Consider Uridine Supplementation check_combo->action_uridine No check_solubility Is Drug Solubility/ Stability Confirmed? check_solubility->start Yes, Re-evaluate action_solubility Verify Drug Prep & Storage check_solubility->action_solubility No action_combo->check_solubility action_uridine->check_solubility

Caption: Troubleshooting flowchart for unexpected cell toxicity.

References

Technical Support Center: Measurement of Intracellular Emtricitabine Triphosphate (FTC-TP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges in measuring intracellular emtricitabine triphosphate (FTC-TP).

Frequently Asked Questions (FAQs)

Q1: Why is the measurement of intracellular FTC-TP important?

A1: this compound (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active form, this compound triphosphate (FTC-TP), to exert its antiviral effect.[1] Measuring the intracellular concentration of FTC-TP provides a direct assessment of the active drug at its site of action, which is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, adherence monitoring in pre-exposure prophylaxis (PrEP) studies, and understanding drug efficacy.[1][2]

Q2: What are the most common analytical platforms for FTC-TP quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying intracellular FTC-TP due to its high sensitivity and selectivity.[3] This technique allows for the accurate measurement of low concentrations of FTC-TP in complex biological matrices such as peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS).[2][3]

Q3: What are the critical pre-analytical factors to consider for accurate FTC-TP measurement?

A3: Sample collection, handling, and storage are critical to prevent the degradation of FTC-TP. Key considerations include:

  • Minimizing Hemolysis: Rupture of red blood cells can release components that interfere with the assay and may impact analyte stability.[4][5][6]

  • Temperature Control: Samples should be processed and stored at low temperatures (e.g., -80°C) to minimize enzymatic degradation of FTC-TP.[2]

  • Consistency in Processing: Uniform procedures for isolating PBMCs or spotting DBS are essential for reproducible results.

Q4: What are common challenges in developing a robust LC-MS/MS assay for FTC-TP?

A4: The main challenges include:

  • Low Intracellular Concentrations: FTC-TP is present at low levels within cells, requiring highly sensitive analytical methods.

  • Matrix Effects: Co-extracted endogenous cellular components, such as salts and lipids, can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.[7][8][9]

  • Analyte Stability: FTC-TP is susceptible to enzymatic degradation by phosphatases present in the biological matrix.

  • Chromatographic Resolution: The high polarity of FTC-TP makes it challenging to retain on traditional reversed-phase columns, often necessitating the use of ion-pairing agents or specialized chromatography techniques.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor/Inconsistent Peak Shape (Tailing, Fronting, Splitting) Secondary Interactions: Analyte interacting with active sites on the column.- Use a column with end-capping or a different stationary phase. - Optimize mobile phase pH to ensure the analyte is in a single ionic state.
Column Overload: Injecting too much analyte mass.- Reduce the injection volume or dilute the sample.
Column Contamination/Void: Buildup of matrix components on the column frit or settling of the column bed.- Backflush the column. - If the problem persists, replace the column.[10][11]
Inappropriate Injection Solvent: Sample solvent is stronger than the mobile phase.- Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.[12]
Low/Variable Analyte Recovery Inefficient Sample Lysis: Incomplete release of intracellular contents.- Optimize the lysis buffer composition and sonication/vortexing parameters.
Inefficient Solid-Phase Extraction (SPE): Incorrect sorbent, incomplete wetting, or inappropriate elution solvent.- Ensure the SPE sorbent is appropriate for the analyte's polarity. - Properly condition and equilibrate the SPE cartridge. - Optimize the elution solvent strength and volume.[13]
Analyte Degradation: Enzymatic activity during sample preparation.- Keep samples on ice throughout the extraction process. - Use phosphatase inhibitors in the lysis buffer.
High Signal Variability (Poor Precision) Matrix Effects (Ion Suppression/Enhancement): Co-eluting endogenous compounds affecting analyte ionization.- Improve sample cleanup to remove interfering matrix components.[9] - Modify the chromatographic method to separate the analyte from the interfering peaks. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[14]
Inconsistent Sample Processing: Variations in cell counting, lysis, or extraction steps.- Standardize all sample preparation procedures. - Use automated liquid handlers for improved precision.
Calibration Curve Issues (Non-linearity, Poor R²) Inappropriate Calibration Range: The concentration of standards does not bracket the study samples.- Adjust the calibration range to be appropriate for the expected sample concentrations.
Matrix Mismatch: Calibrators and quality controls (QCs) are not prepared in a matrix that mimics the study samples.- Prepare calibrators and QCs in the same biological matrix as the samples (e.g., lysed PBMCs from untreated subjects).[14][15]
Incorrect Regression Model: Using a linear regression model when the data is non-linear.- Evaluate different weighting factors (e.g., 1/x, 1/x²) or consider a quadratic regression model.[15]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for LC-MS/MS-based assays for intracellular FTC-TP.

ParameterPeripheral Blood Mononuclear Cells (PBMCs)Dried Blood Spots (DBS)Reference(s)
Lower Limit of Quantification (LLOQ) 0.5 - 5 pmol/10⁶ cells0.1 pmol/punch[2]
Upper Limit of Quantification (ULOQ) 100 - 500 pmol/10⁶ cells200 pmol/punch[2]
Intra-assay Precision (%CV) < 15%< 15%[3]
Inter-assay Precision (%CV) < 15%< 15%[3]
Accuracy (%Bias) ± 15%± 15%[3]
Extraction Recovery > 80%> 85%[16][17]
Matrix Effect < 15% (with internal standard)< 15% (with internal standard)[17]
Analyte Stability (at -80°C) At least 6 monthsAt least 63 days

Experimental Protocols

Protocol 1: Intracellular FTC-TP Extraction from PBMCs
  • Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Counting: Resuspend the PBMC pellet in phosphate-buffered saline (PBS) and determine the cell count using a hemocytometer or automated cell counter.

  • Cell Lysis:

    • Centrifuge the desired number of cells (e.g., 10 x 10⁶) and discard the supernatant.

    • Add 500 µL of ice-cold 70% methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₅-FTC-TP).

    • Vortex vigorously for 1 minute to lyse the cells.

    • Incubate on ice for 30 minutes.

  • Protein Precipitation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of FTC-TP
  • Liquid Chromatography:

    • Column: Anion-exchange column (e.g., Thermo Scientific BioBasic AX, 5 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.5

    • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate

    • Gradient:

      • 0-2 min: 5% B

      • 2-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.5 min: 95% to 5% B

      • 7.5-10 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • FTC-TP: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

    • Note: Specific m/z values should be optimized for the instrument used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Whole_Blood Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient) Whole_Blood->PBMC_Isolation Cell_Lysis Cell Lysis (70% Methanol + IS) PBMC_Isolation->Cell_Lysis Protein_Precipitation Protein Precipitation (Centrifugation) Cell_Lysis->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Anion Exchange) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Troubleshooting_Guide cluster_chrom Chromatography Checks cluster_prep Sample Prep Checks cluster_ms Mass Spec Checks Problem Analytical Issue (e.g., Poor Peak Shape, Low Recovery) Check_Chromatography Review Chromatography Problem->Check_Chromatography Check_Sample_Prep Review Sample Preparation Problem->Check_Sample_Prep Check_MS Review MS Settings Problem->Check_MS Peak_Shape Peak Shape Issues? Check_Chromatography->Peak_Shape Retention_Time Retention Time Shift? Check_Chromatography->Retention_Time Resolution Poor Resolution? Check_Chromatography->Resolution Recovery Low Recovery? Check_Sample_Prep->Recovery Variability High Variability? Check_Sample_Prep->Variability Matrix_Effects Suspect Matrix Effects? Check_Sample_Prep->Matrix_Effects Sensitivity Low Sensitivity? Check_MS->Sensitivity Ion_Ratio Incorrect Ion Ratio? Check_MS->Ion_Ratio Solution_Column Solution_Column Peak_Shape->Solution_Column Change Column/ Mobile Phase Solution_SPE Solution_SPE Recovery->Solution_SPE Optimize SPE/ Lysis Solution_Cleanup Solution_Cleanup Matrix_Effects->Solution_Cleanup Improve Cleanup/ Use IS Solution_Tune Solution_Tune Sensitivity->Solution_Tune Tune MS

References

Validation & Comparative

Validation of Emtricitabine's efficacy in combination with other antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

Emtricitabine (FTC), a potent nucleoside reverse transcriptase inhibitor (NRTI), has long been a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection. Its efficacy, favorable safety profile, and convenient once-daily dosing have solidified its role in numerous recommended first-line and switch regimens. This guide provides a comparative analysis of this compound's performance in combination with other key antiretrovirals, supported by data from pivotal clinical trials.

Mechanism of Action: Inhibiting Viral Replication

This compound is a synthetic fluoro derivative of thiacytidine and a cytidine analogue. It is phosphorylated intracellularly to form this compound 5'-triphosphate, which competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into newly synthesized viral DNA by the HIV-1 reverse transcriptase. The incorporation of this compound 5'-triphosphate results in chain termination, thereby halting the replication of the virus.[1]

cluster_virus HIV-1 Replication Cycle cluster_drug_action This compound Mechanism HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase FTC This compound FTC_TP This compound-TP (Active Form) FTC->FTC_TP Intracellular Phosphorylation FTC_TP->RT Inhibits

Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcriptase.

Comparative Efficacy in Combination Regimens

This compound is most commonly co-formulated with other antiretroviral agents, particularly Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), forming the NRTI backbone of many recommended regimens. The efficacy of these combinations has been demonstrated in numerous clinical trials.

This compound/Tenofovir Disoproxil Fumarate (FTC/TDF) based regimens

The combination of FTC/TDF has been a standard of care for many years. Its efficacy has been established in combination with various third agents, including the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (EFV) and integrase strand transfer inhibitors (INSTIs).

Table 1: Virologic Response of FTC/TDF-Based Regimens in Treatment-Naïve Adults

StudyRegimenNWeek 48 Virologic Suppression (HIV-1 RNA <50 copies/mL)Week 96 Virologic Suppression (HIV-1 RNA <50 copies/mL)
Study 934FTC/TDF + EFV25784%71%
ZDV/3TC + EFV25473%58%
STaR StudyRPV/FTC/TDF39385.8%-
EFV/FTC/TDF39381.6%-
ALLIANCEDTG + FTC/TDF12291% (HIV-1 RNA <50 copies/mL)-

Data from clinical trials comparing different FTC/TDF based regimens.[2][3][4]

This compound/Tenofovir Alafenamide (FTC/TAF) based regimens

Tenofovir Alafenamide (TAF) is a prodrug of tenofovir with a more favorable renal and bone safety profile compared to TDF.[5] FTC/TAF is a widely used NRTI backbone in current first-line regimens, often combined with an INSTI like Bictegravir (BIC) or Dolutegravir (DTG).

Table 2: Virologic Response of FTC/TAF-Based Regimens in Treatment-Naïve Adults

StudyRegimenNWeek 48 Virologic Suppression (HIV-1 RNA <50 copies/mL)Week 96 Virologic Suppression (HIV-1 RNA <50 copies/mL)Week 144 Virologic Suppression (HIV-1 RNA <50 copies/mL)
Study 1489B/F/TAF31492.4%87.9%81.8%
DTG/ABC/3TC31593.0%87.0%80.6%
Study 1490B/F/TAF32089.4%84.1%77.8%
DTG + F/TAF32592.9%86.2%82.5%
ALLIANCEB/F/TAF11995% (HIV-1 RNA <50 copies/mL)--

B/F/TAF refers to the single-tablet regimen of Bictegravir/Emtricitabine/Tenofovir Alafenamide. DTG/ABC/3TC refers to Dolutegravir/Abacavir/Lamivudine.[3][6][7]

Experimental Protocols: A Look into Key Clinical Trials

The data presented above is derived from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.

Study 934: A Pivotal Comparison

This was a randomized, open-label, active-controlled, multicenter study in antiretroviral-naïve HIV-1 infected subjects.[4]

  • Objective: To compare the efficacy and safety of once-daily FTC + TDF + EFV versus a fixed-dose combination of twice-daily Zidovudine/Lamivudine (ZDV/3TC) + once-daily EFV.

  • Patient Population: 511 antiretroviral-naïve adults with HIV-1 RNA >10,000 copies/mL.

  • Primary Endpoint: Proportion of patients with HIV-1 RNA <400 copies/mL at Week 48.[4]

  • Key Assessments: HIV-1 RNA levels, CD4+ cell counts, and adverse events were monitored throughout the study.

Screening Screening of ART-Naïve Patients Randomization Randomization (1:1) Screening->Randomization Arm_A Arm A: FTC + TDF + EFV (Once Daily) Randomization->Arm_A Arm_B Arm B: ZDV/3TC + EFV (Twice Daily ZDV/3TC) Randomization->Arm_B Follow_Up Follow-up at Week 48, 96, 144 Arm_A->Follow_Up Arm_B->Follow_Up Endpoint Primary Endpoint: HIV-1 RNA <400 copies/mL at Week 48 Follow_Up->Endpoint

Caption: Simplified workflow of the Study 934 clinical trial.

Studies 1489 and 1490: The Rise of INSTI-Based Regimens

These were two Phase 3, randomized, double-blind, active-controlled studies in treatment-naïve adults.[6]

  • Objective: To evaluate the safety and efficacy of the single-tablet regimen B/F/TAF compared to dolutegravir-based regimens.

  • Patient Population:

    • Study 1489: 629 adults randomized to B/F/TAF or DTG/ABC/3TC.

    • Study 1490: 645 adults randomized to B/F/TAF or DTG + F/TAF.

  • Primary Endpoint: Proportion of patients with HIV-1 RNA <50 copies/mL at Week 48.[6]

  • Key Assessments: Virologic outcomes, immunologic responses, and safety profiles were assessed through Week 144.

cluster_1489 Study 1489 cluster_1490 Study 1490 Rand_1489 Randomization (1:1) B_F_TAF_1489 B/F/TAF Rand_1489->B_F_TAF_1489 DTG_ABC_3TC DTG/ABC/3TC Rand_1489->DTG_ABC_3TC Follow_Up Follow-up at Week 48, 96, 144 B_F_TAF_1489->Follow_Up DTG_ABC_3TC->Follow_Up Rand_1490 Randomization (1:1) B_F_TAF_1490 B/F/TAF Rand_1490->B_F_TAF_1490 DTG_F_TAF DTG + F/TAF Rand_1490->DTG_F_TAF B_F_TAF_1490->Follow_Up DTG_F_TAF->Follow_Up Screening Screening of ART-Naïve Patients Screening->Rand_1489 Screening->Rand_1490 Endpoint Primary Endpoint: HIV-1 RNA <50 copies/mL at Week 48 Follow_Up->Endpoint

Caption: Workflow for the Phase 3 trials of B/F/TAF (Studies 1489 & 1490).

Resistance Profile

The development of drug resistance is a critical consideration in antiretroviral therapy. The M184V/I mutation in the reverse transcriptase gene is the signature resistance mutation for both this compound and lamivudine, conferring high-level resistance to both drugs.[8] However, some studies suggest that the rate of M184V/I development may be lower in patients receiving this compound compared to lamivudine, particularly in combination with tenofovir.[8] Importantly, in many of the modern INSTI-based regimens, treatment-emergent resistance is rare in treatment-naïve patients with good adherence.[7]

Conclusion

This compound, in combination with other antiretrovirals, has consistently demonstrated high efficacy in suppressing HIV-1 replication and is a key component of recommended treatment regimens. The evolution of its combination partners from TDF to TAF has improved its long-term safety profile. The robust data from numerous large-scale clinical trials validate the central role of this compound in modern HIV management, offering durable virologic suppression and a high barrier to resistance when used in appropriate combinations.

References

Emtricitabine Cross-Resistance with Other Nucleoside Reverse Transcriptase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of emtricitabine's cross-resistance profile with other nucleoside reverse transcriptase inhibitors (NRTIs). The information presented is based on experimental data from in vitro studies, designed to assist researchers in understanding the nuances of HIV-1 drug resistance and to inform the development of novel antiretroviral therapies.

Data Presentation: Quantitative Analysis of Cross-Resistance

The emergence of drug-resistant HIV-1 strains presents a significant challenge to effective antiretroviral therapy. Understanding the cross-resistance patterns among NRTIs is crucial for designing durable treatment regimens. The following tables summarize the fold-change in 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) for various NRTIs against HIV-1 strains with specific resistance mutations. These mutations are selected for in the presence of drug pressure and can reduce the susceptibility of the virus to one or more NRTIs.

The primary mutation associated with high-level resistance to this compound (FTC) is the M184V or M184I substitution in the reverse transcriptase (RT) enzyme.[1][2][3] This mutation also confers high-level cross-resistance to lamivudine (3TC).[1][2][4]

Table 1: Fold-Change in Susceptibility of HIV-1 with the M184V Mutation to Various NRTIs

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Fold-Change in EC50/IC50 (M184V Mutant vs. Wild-Type)Level of Resistance/Susceptibility
This compound (FTC)>100-foldHigh-level Resistance
Lamivudine (3TC)>100-foldHigh-level Resistance
Abacavir (ABC)2- to 4-foldLow-level Resistance
Didanosine (ddI)2- to 4-foldLow-level Resistance
Tenofovir (TDF)~0.5-fold (Increased Susceptibility)Hypersusceptibility
Zidovudine (ZDV)~0.5-fold (Increased Susceptibility)Hypersusceptibility
Stavudine (d4T)~0.5-fold (Increased Susceptibility)Hypersusceptibility

Data synthesized from multiple in vitro studies. The exact fold-change can vary depending on the experimental system.

The K65R mutation is another key resistance mutation selected by several NRTIs, including tenofovir, abacavir, and didanosine. It confers broad cross-resistance to most NRTIs, with the notable exception of zidovudine.[4][5]

Table 2: Fold-Change in Susceptibility of HIV-1 with the K65R Mutation to Various NRTIs

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Fold-Change in EC50/IC50 (K65R Mutant vs. Wild-Type)Level of Resistance
This compound (FTC)2- to 4-foldLow-level Resistance
Lamivudine (3TC)2- to 4-foldLow-level Resistance
Abacavir (ABC)2- to 5-foldLow-level Resistance
Didanosine (ddI)2- to 5-foldLow-level Resistance
Tenofovir (TDF)2- to 4-foldLow-level Resistance
Zidovudine (ZDV)No significant change or increased susceptibilitySusceptible
Stavudine (d4T)2- to 3-foldLow-level Resistance

Data synthesized from multiple in vitro studies.

Thymidine analogue mutations (TAMs) are a group of mutations (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) selected by zidovudine and stavudine. TAMs can confer broad cross-resistance to many NRTIs.[6][7] The presence of M184V can, in some cases, resensitize viruses with TAMs to zidovudine and tenofovir.[3][6]

Table 3: General Cross-Resistance Patterns with Thymidine Analogue Mutations (TAMs)

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Cross-Resistance with TAMs
This compound (FTC)Generally remains active, M184V can overcome TAM-mediated resistance to other NRTIs
Lamivudine (3TC)Generally remains active, M184V can overcome TAM-mediated resistance to other NRTIs
Abacavir (ABC)Cross-resistance observed, especially with multiple TAMs
Didanosine (ddI)Cross-resistance observed, especially with multiple TAMs
Tenofovir (TDF)Cross-resistance observed, especially with multiple TAMs
Zidovudine (ZDV)High-level resistance
Stavudine (d4T)High-level resistance

The degree of cross-resistance depends on the number and specific combination of TAMs.

Experimental Protocols

The data presented in this guide are derived from in vitro drug susceptibility assays. The following is a generalized protocol for a recombinant virus phenotypic assay, a common method used to assess HIV-1 drug resistance.

1. Generation of Recombinant Virus:

  • Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.

  • Reverse Transcription and PCR: The reverse transcriptase (RT) coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Cloning: The amplified patient-derived RT gene is cloned into a proviral DNA vector that lacks the corresponding region of a laboratory-adapted HIV-1 strain (e.g., NL4-3). This vector often contains a reporter gene, such as luciferase or green fluorescent protein (GFP), to facilitate the measurement of viral replication.[8][9]

2. Virus Production:

  • The recombinant plasmid DNA is transfected into a suitable mammalian cell line for virus production (e.g., HEK293T cells).

  • The supernatant containing the recombinant virus particles is harvested, and the virus titer is determined, often by measuring the p24 antigen concentration.

3. Drug Susceptibility Assay:

  • Cell Culture: A susceptible target cell line (e.g., MT-2, C8166-R5, or peripheral blood mononuclear cells [PBMCs]) is seeded in 96-well plates.[10]

  • Drug Dilution: Serial dilutions of the NRTIs being tested are prepared and added to the cells.

  • Infection: The cells are infected with a standardized amount of the recombinant virus in the presence of the various drug concentrations.

  • Incubation: The infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

4. Measurement of Viral Replication:

  • The extent of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity or GFP fluorescence) or by quantifying the amount of p24 antigen in the culture supernatant.[9]

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50 or IC50) is calculated for both the patient-derived virus and a wild-type reference virus. The fold-change in resistance is determined by dividing the EC50/IC50 of the patient virus by that of the reference virus.[11]

Visualizations

The following diagrams illustrate the experimental workflow for assessing NRTI cross-resistance and the logical relationships between key resistance mutations.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_recombinant_virus Recombinant Virus Generation cluster_assay Drug Susceptibility Assay cluster_analysis Data Analysis PatientPlasma Patient Plasma RNA_Extraction Viral RNA Extraction PatientPlasma->RNA_Extraction RT_PCR RT-PCR Amplification of RT Gene RNA_Extraction->RT_PCR Cloning Cloning into Proviral Vector RT_PCR->Cloning Transfection Transfection of 293T Cells Cloning->Transfection Virus_Harvest Virus Harvest & Titer Transfection->Virus_Harvest Infection Infection of Cells Virus_Harvest->Infection Cell_Culture Target Cell Culture (e.g., MT-2) Cell_Culture->Infection Drug_Dilution NRTI Serial Dilutions Drug_Dilution->Infection Replication_Measurement Measure Viral Replication Infection->Replication_Measurement EC50_Calculation Calculate EC50/IC50 Replication_Measurement->EC50_Calculation Fold_Change Determine Fold-Change EC50_Calculation->Fold_Change

Caption: Experimental workflow for phenotypic analysis of NRTI cross-resistance.

Resistance_Pathways cluster_drugs NRTI Selection Pressure cluster_mutations Resistance Mutations cluster_effects Cross-Resistance Profile FTC_3TC This compound (FTC) Lamivudine (3TC) M184V M184V/I FTC_3TC->M184V selects TDF_ABC_ddI Tenofovir (TDF) Abacavir (ABC) Didanosine (ddI) K65R K65R TDF_ABC_ddI->K65R selects ZDV_d4T Zidovudine (ZDV) Stavudine (d4T) TAMs TAMs (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) ZDV_d4T->TAMs selects M184V->K65R antagonistic (restores TDF susceptibility) M184V->TAMs resensitizes to ZDV FTC_3TC_Resistance High-level Resistance to FTC/3TC M184V->FTC_3TC_Resistance Hypersusceptibility Hypersusceptibility to TDF/ZDV/d4T M184V->Hypersusceptibility Broad_NRTI_Resistance Broad NRTI Cross-Resistance K65R->Broad_NRTI_Resistance TAMs->Broad_NRTI_Resistance ZDV_d4T_Resistance Resistance to ZDV/d4T TAMs->ZDV_d4T_Resistance

Caption: Logical relationships of key NRTI resistance mutations and their effects.

References

Comparative Analysis of Emtricitabine's Safety and Toxicity Profile with Other NRTIs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a cornerstone of antiretroviral therapy (ART) for the management of HIV infection. These agents act as chain terminators, inhibiting the viral reverse transcriptase enzyme and preventing the conversion of viral RNA into DNA. While highly effective, NRTIs as a class are associated with various toxicities, primarily stemming from their off-target inhibition of human mitochondrial DNA polymerase gamma (pol γ). Emtricitabine (FTC), a cytosine analogue, is widely used due to its efficacy and favorable safety profile. This guide provides a comparative analysis of the safety and toxicity of this compound against other common NRTIs, supported by experimental data and detailed methodologies.

Key Comparative Toxicities of NRTIs

The primary toxicities associated with NRTI use include mitochondrial toxicity (leading to lactic acidosis, myopathy, and neuropathy), renal toxicity, and bone marrow suppression. The risk and severity of these adverse effects vary significantly among different agents in this class.

Mitochondrial Toxicity

Mitochondrial toxicity is the most significant class-wide adverse effect of NRTIs. It results from the inhibition of mitochondrial DNA polymerase γ, the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[1] This inhibition leads to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, and dysfunctional oxidative phosphorylation.[2] The clinical manifestations are diverse and can include lactic acidosis, hepatic steatosis, myopathy, and peripheral neuropathy.[3]

The propensity to cause mitochondrial toxicity differs greatly among NRTIs. Older drugs like stavudine (d4T), didanosine (ddI), and zidovudine (AZT) are most strongly associated with this toxicity.[4][5] this compound, along with lamivudine (3TC) and tenofovir (TDF and TAF), exhibits minimal affinity for polymerase γ and is considered to have a low risk of mitochondrial toxicity.[2][6][7]

Table 1: Comparative In Vitro Mitochondrial Toxicity of NRTIs

NRTI Inhibition of DNA Polymerase γ (Potency) Effect on mtDNA Content Lactate Production Primary Cell Lines Used
This compound (FTC) Low Minimal to no effect[6] Minimal increase[6] HepG2, Skeletal Muscle Cells[1]
Lamivudine (3TC) Low Minimal to no effect[6] Minimal increase[6] HepG2, Lymphoblasts[8]
Tenofovir (TDF/TAF) Low Minimal to no effect[1][6] Minimal increase[6] HepG2, Skeletal Muscle Cells[1]
Abacavir (ABC) Low to Moderate[4] No mtDNA depletion observed[6] Increased[6] HepG2[6]
Zidovudine (AZT) Moderate[2][4] Depletion observed[4] Increased[6] Muscle Cells, HepG2[6][9]
Stavudine (d4T) High[2][4] Significant depletion[6] Significantly increased[6] HepG2, Neurons[4][6]

| Didanosine (ddI) | High[2][4] | Significant depletion[6][8] | Significantly increased[6] | HepG2, PBMC[6][8] |

Data compiled from multiple in vitro studies.[1][2][4][6][8][9] Potency is relative within the class.

Lactic Acidosis and Hyperlactatemia

A severe, albeit rare, manifestation of mitochondrial dysfunction is symptomatic hyperlactatemia and lactic acidosis.[10] The risk is directly proportional to the NRTI's inhibitory effect on polymerase γ.[2] Regimens containing didanosine and/or stavudine carry the highest risk.[2][5][10] this compound is considered one of the NRTIs least likely to cause clinically significant mitochondrial dysfunction and lactic acidosis.[7]

Renal Toxicity

Renal toxicity is not a class-wide effect but is significantly associated with Tenofovir Disoproxil Fumarate (TDF), which is frequently co-formulated with this compound. TDF is actively transported into renal proximal tubular cells, where high concentrations can lead to mitochondrial damage and tubular dysfunction.[11] This can manifest as a small but statistically significant decrease in creatinine clearance or estimated glomerular filtration rate (eGFR).[11][12]

The newer prodrug of tenofovir, Tenofovir Alafenamide (TAF), also co-formulated with this compound, results in 90% lower plasma levels of tenofovir, leading to significantly improved renal and bone safety profiles compared to TDF.[13][14][15] Studies comparing TDF-based regimens to other non-tenofovir NRTI backbones have generally shown comparable renal safety profiles, suggesting the risk is specific to TDF rather than this compound.[16][17]

Table 2: Comparative Renal and Bone Safety of this compound/Tenofovir Formulations

Parameter This compound/Tenofovir Alafenamide (F/TAF) This compound/Tenofovir Disoproxil Fumarate (F/TDF)
Change in eGFR Neutral to slight improvement upon switching from F/TDF[13] Small, statistically significant decrease[11][12]
Tubular Proteinuria Significant improvement upon switching from F/TDF[15] Associated with increased risk[15]

| Bone Mineral Density (BMD) | Neutral to slight increase[14][15] | Small but significant decrease[14] |

Data from comparative clinical trials.[11][12][13][14][15]

Bone Marrow Suppression

Bone marrow suppression, leading to anemia and/or neutropenia, is a well-known toxicity of Zidovudine (AZT).[18][19] This effect is attributed to the inhibition of cellular DNA synthesis in hematopoietic progenitor cells. In a large clinical trial, the combination of tenofovir-emtricitabine was found to be significantly safer than zidovudine-lamivudine, with fewer patients discontinuing therapy due to adverse effects like anemia.[20][21] this compound itself is not associated with significant bone marrow toxicity.

Table 3: Other Clinically Significant Adverse Effects of NRTIs

NRTI Common/Unique Adverse Effects
This compound (FTC) Generally well-tolerated; mild headache, nausea, rash.[22] Rare hyperpigmentation of palms/soles.[22]
Lamivudine (3TC) Very well-tolerated; similar profile to FTC.[18] Exacerbation of Hepatitis B upon discontinuation.
Abacavir (ABC) Hypersensitivity reaction (associated with HLA-B*5701 allele).
Zidovudine (AZT) Bone marrow suppression (anemia, neutropenia), nausea, headache, myopathy.[18][20]
Stavudine (d4T) Peripheral neuropathy, lipoatrophy, pancreatitis.[4]

| Didanosine (ddI) | Pancreatitis, peripheral neuropathy.[4] |

Experimental Protocols and Methodologies

The assessment of NRTI toxicity relies on a combination of in vitro assays and clinical monitoring.

In Vitro Assessment of Mitochondrial Toxicity

Objective: To quantify the potential of an NRTI to induce mitochondrial dysfunction in a controlled cellular environment.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells or primary human skeletal muscle cells are commonly used as they represent tissues frequently affected by mitochondrial toxicity.[1] Cells are cultured under standard conditions.

  • Drug Exposure: Cells are incubated with the NRTI of interest at various concentrations, often including levels equivalent to 1x and 10x the clinical steady-state peak plasma levels (Cmax), for a prolonged period (e.g., up to 25 days).[6]

  • mtDNA Quantification:

    • Total DNA is isolated from the cultured cells at various time points.

    • The ratio of mitochondrial DNA (mtDNA) to nuclear DNA (nDNA) is determined using quantitative Polymerase Chain Reaction (qPCR). Specific primers targeting a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., HK2) are used.[23] A decrease in the mtDNA/nDNA ratio indicates mtDNA depletion.

  • Lactate Production Assay:

    • Cell culture medium is collected at specified time points.

    • The concentration of lactic acid in the medium is measured using a colorimetric or enzymatic assay.

    • Lactate levels are normalized to the total cell count to determine the production rate per cell.[1] An increase indicates a shift towards anaerobic metabolism due to mitochondrial dysfunction.

Clinical Assessment of Renal Function

Objective: To monitor for potential nephrotoxicity associated with NRTI use in human subjects.

Methodology:

  • Subject Population: Patients enrolled in clinical trials or observational cohorts.

  • Data Collection: Serum creatinine, urine protein, and urine albumin are measured at baseline and regular intervals (e.g., every 4-12 weeks).[11][12]

  • Glomerular Filtration Rate Estimation (eGFR): eGFR is calculated from serum creatinine using validated equations such as the Modification of Diet in Renal Disease (MDRD) or Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formulas.[12]

  • Assessment of Proteinuria: Urine protein-to-creatinine ratio (UPCR) and urine albumin-to-creatinine ratio (UACR) are calculated to assess for proteinuria and albuminuria, respectively.

  • Assessment of Tubular Function: For more detailed analysis, levels of specific urinary biomarkers like retinol-binding protein and β2-microglobulin can be measured to detect proximal tubular dysfunction.[15]

Visualizing Mechanisms and Workflows

NRTI-Induced Mitochondrial Toxicity Pathway

The following diagram illustrates the mechanism by which NRTIs can lead to mitochondrial dysfunction.

Caption: Mechanism of NRTI-induced mitochondrial toxicity via inhibition of DNA polymerase γ.

Experimental Workflow for In Vitro Toxicity Screening

This diagram outlines the typical workflow for assessing the mitochondrial toxicity of NRTIs in a laboratory setting.

G cluster_assays 4. Perform Assays start Start: Select Cell Line (e.g., HepG2) culture 1. Cell Culture & Proliferation start->culture expose 2. Expose Cells to NRTIs (Varying Concentrations & Time) culture->expose harvest 3. Harvest Cells & Supernatant at Time Points expose->harvest dna_ext DNA Extraction (from Cells) harvest->dna_ext lactate_assay Lactate Measurement (from Supernatant) harvest->lactate_assay qpcr qPCR for mtDNA/nDNA Ratio dna_ext->qpcr analysis 5. Data Analysis & Comparison qpcr->analysis lactate_assay->analysis end End: Determine Relative Mitochondrial Toxicity analysis->end

Caption: Experimental workflow for the in vitro assessment of NRTI mitochondrial toxicity.

Conclusion

This compound demonstrates a superior safety and toxicity profile compared to older NRTIs, particularly concerning mitochondrial toxicity and bone marrow suppression. Its low potential for off-target effects makes it a preferred component in modern ART regimens. While generally well-tolerated, its common co-formulation with tenofovir disoproxil fumarate necessitates monitoring for potential renal effects. The introduction of tenofovir alafenamide has further improved the safety margin of this compound-based backbones. For researchers and drug development professionals, this compound serves as a benchmark for the safety profile that newer antiretroviral agents should strive to achieve.

References

In Vitro Efficacy of Emtricitabine Across Diverse HIV-1 Subtypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of published in vitro studies reveals that emtricitabine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), demonstrates potent antiviral activity against a wide spectrum of human immunodeficiency virus type 1 (HIV-1) subtypes. This guide synthesizes available data on the 50% effective concentration (EC50) of this compound against various viral subtypes, providing researchers, scientists, and drug development professionals with a valuable comparative tool.

Comparative Antiviral Activity of this compound Against HIV-1 Subtypes

This compound's efficacy is consistently high across different HIV-1 subtypes, including A, B, C, D, F, G, and circulating recombinant forms (CRFs) such as CRF01_AE and CRF02_AG. While minor variations in susceptibility have been observed, the overall data underscores the broad-spectrum activity of this compound.

The following table summarizes the in vitro activity of this compound against various HIV-1 subtypes, as determined in peripheral blood mononuclear cells (PBMCs), a primary target for HIV-1 infection.

HIV-1 SubtypeThis compound EC50 (µM)Reference Cell Line
A0.012 ± 0.005PBMCs
B0.015 ± 0.006PBMCs
C0.013 ± 0.007PBMCs
D0.014 ± 0.005PBMCs
F0.011 ± 0.004PBMCs
G0.016 ± 0.008PBMCs
CRF01_AE0.014 ± 0.006PBMCs
CRF02_AG0.013 ± 0.005PBMCs

Note: The EC50 values presented are a synthesis of data from multiple studies and are represented as mean ± standard deviation for illustrative purposes. Actual values may vary between specific viral isolates and experimental conditions.

Studies have shown that there are no significant differences in the in vitro potency of this compound when tested against panels of primary HIV-1 isolates from various subtypes in PBMCs[1]. This suggests that the intrinsic activity of this compound is largely conserved across the genetic diversity of HIV-1.

Mechanism of Action: A Shared Pathway

This compound is a synthetic nucleoside analog of cytidine. To exert its antiviral effect, it must be phosphorylated by intracellular enzymes to its active triphosphate form, this compound 5'-triphosphate. This active metabolite competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into the growing viral DNA chain by the HIV-1 reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the this compound molecule results in the termination of DNA chain elongation, thereby halting the viral replication process.

Emtricitabine_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV-1 Replication This compound This compound (FTC) Emtricitabine_TP This compound 5'-Triphosphate (FTC-TP) This compound->Emtricitabine_TP Intracellular Phosphorylation RT Reverse Transcriptase Emtricitabine_TP->RT dCTP Deoxycytidine 5'-Triphosphate (dCTP) dCTP->RT Viral_DNA Viral DNA (Elongating) Terminated_DNA Chain-Terminated Viral DNA Viral_RNA Viral RNA Viral_RNA->Viral_DNA Reverse Transcription Viral_DNA->Terminated_DNA FTC-TP Incorporation

Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.

Experimental Protocols for In Vitro Susceptibility Assays

The determination of this compound's in vitro activity against different HIV-1 subtypes generally follows a standardized protocol. The following is a representative methodology based on published studies.

1. Cells and Viruses:

  • Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-seronegative donors. The cells are stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and interleukin-2 (IL-2).

  • Viruses: A panel of well-characterized, replication-competent primary HIV-1 isolates representing different subtypes is used. Viral stocks are prepared by propagation in PHA-stimulated PBMCs, and the viral titer (TCID50) is determined.

2. Drug Susceptibility Assay:

  • PHA-stimulated PBMCs are plated in 96-well microtiter plates.

  • This compound is serially diluted in culture medium and added to the wells.

  • A standardized amount of each HIV-1 isolate is added to the wells containing the drug dilutions and control wells (no drug).

  • The plates are incubated at 37°C in a humidified, 5% CO2 atmosphere for 7 days.

3. Measurement of Viral Replication:

  • After the incubation period, cell-free supernatant is collected from each well.

  • The level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The percentage of inhibition of viral replication at each drug concentration is calculated relative to the virus control (no drug).

  • The EC50, the concentration of the drug that inhibits viral replication by 50%, is determined by regression analysis of the dose-response curve.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Infection & Incubation cluster_analysis Data Analysis A Isolate & Stimulate PBMCs D Plate PBMCs A->D B Prepare Serial Dilutions of this compound E Add this compound Dilutions to Wells B->E C Prepare HIV-1 Isolates (Subtypes A-G, CRFs) F Infect Cells with HIV-1 Isolates C->F D->E E->F G Incubate for 7 days at 37°C F->G H Harvest Supernatant G->H I Quantify p24 Antigen (ELISA) H->I J Calculate % Inhibition I->J K Determine EC50 Values J->K

Caption: General workflow for determining the in vitro susceptibility of HIV-1 subtypes to this compound.

Conclusion

References

Meta-analysis of clinical trials comparing Emtricitabine and lamivudine efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive meta-analysis of randomized clinical trials has established the clinical equivalence of emtricitabine (FTC) and lamivudine (3TC) for the treatment of HIV-1 infection.[1][2][3] This guide synthesizes the findings of this pivotal analysis and other key studies, offering researchers, scientists, and drug development professionals a detailed comparison of the efficacy and resistance profiles of these two widely used nucleoside reverse transcriptase inhibitors (NRTIs). While randomized trials suggest interchangeability, some observational cohort studies propose potential differences in virological outcomes, a point of ongoing discussion in the scientific community.

Efficacy in Clinical Trials: A Meta-Analysis

A systematic review and meta-analysis by Ford et al. (2013) serves as the cornerstone for comparing the efficacy of this compound and lamivudine.[1][2][3] The analysis included 12 randomized trials with a total of 4,913 patients, providing a robust dataset for comparison.

Key Findings:
  • Treatment Success: The meta-analysis found no significant difference in treatment success between the two drugs. The pooled relative risk for achieving treatment success was 1.00 (95% Confidence Interval [CI] 0.97–1.02), with no heterogeneity observed between trials (I² = 0).[1][2][3]

  • Treatment Failure: Similarly, there was no statistically significant difference in the risk of treatment failure. The pooled relative risk for treatment failure was 1.08 (95% CI 0.94–1.22), with low heterogeneity (I² = 3.4%).[1][2]

  • Direct Comparison Trials: Three of the included trials directly compared lamivudine and this compound. In these head-to-head comparisons, the relative risk for achieving treatment success was also non-significant at 1.03 (95% CI 0.96-1.10).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the meta-analysis by Ford et al. (2013).

Table 1: Pooled Analysis of Treatment Success

OutcomeNumber of Patients (Lamivudine)Number of Patients (this compound)Pooled Relative Risk (95% CI)Heterogeneity (I²)
Treatment Success225126621.00 (0.97 - 1.02)0%

Table 2: Pooled Analysis of Treatment Failure

OutcomeNumber of Patients (Lamivudine)Number of Patients (this compound)Pooled Relative Risk (95% CI)Heterogeneity (I²)
Treatment Failure225126621.08 (0.94 - 1.22)3.4%

Contrasting Evidence from Observational Data

It is important to note that while randomized controlled trials and their meta-analyses support the interchangeability of this compound and lamivudine, some observational studies have suggested potential differences. The ATHENA cohort study, for instance, reported a higher rate of virological failure in patients receiving lamivudine compared to this compound as part of first-line antiretroviral therapy.[4][5][6] However, the authors of an editorial discussing this study pointed out that such non-randomized cohort studies may have confounding factors and that the results of three randomized clinical trials directly comparing the two drugs found no difference in virological suppression or failure.[7][8]

Resistance Profile Comparison

Both this compound and lamivudine are known to select for the M184V/I mutation in the HIV-1 reverse transcriptase enzyme, which confers high-level resistance to both drugs.[9][10][11] Studies comparing their resistance profiles have found them to be nearly identical.[9][10] One study noted that in the presence of thymidine analogue mutations (TAMs), there was a trend toward increased cross-resistance with an increasing number of TAMs for both drugs.[9]

However, some research suggests that the context of the entire regimen might influence the emergence of resistance. A retrospective analysis found that the prevalence of the M184V/I mutation was significantly lower in patients who experienced virological failure on a regimen containing this compound and tenofovir compared to those on a lamivudine and tenofovir combination.[11][12]

Experimental Protocols

The primary source of comparative efficacy data, the meta-analysis by Ford et al. (2013), followed a predefined protocol.

Meta-Analysis Methodology
  • Search Strategy: The researchers conducted a systematic search of two major databases (Medline via PubMed) up to June 30, 2013, to identify all relevant randomized and quasi-randomized trials.[1][2][3][13]

  • Inclusion Criteria: The analysis included trials where lamivudine and this compound were part of a combination antiretroviral therapy for treatment-naïve or experienced HIV-positive adult patients. A key criterion was that the partner drugs in the regimen were identical or considered comparable.[1][2][3] For instance, comparisons between tenofovir and abacavir were allowed only if the study population had a baseline viral load below 100,000 copies/ml.[1][2][3]

  • Data Extraction: Data were extracted by one reviewer and independently verified by a second. The primary outcomes of interest were virological success and virological failure as defined by the individual studies.[1]

  • Data Synthesis and Analysis: Relative risks (RR) and 95% confidence intervals (CIs) were calculated for each outcome using an intent-to-treat analysis. The data were then pooled using a fixed-effects meta-analysis.[1] Heterogeneity was assessed using the I² statistic.[1]

Visualizing the Methodological and Biological Processes

To better understand the workflow of the meta-analysis and the mechanism of action of these drugs, the following diagrams are provided.

MetaAnalysis_Workflow cluster_0 Meta-Analysis Protocol A Systematic Database Search (e.g., PubMed) B Study Selection based on Predefined Inclusion Criteria A->B C Data Extraction (Virological Success/Failure) B->C D Quality Assessment of Included Trials C->D E Data Synthesis (Fixed-Effects Meta-Analysis) D->E F Calculation of Pooled Relative Risk (RR) and 95% CI E->F

Meta-Analysis Workflow Diagram.

NRTIs_Mechanism_and_Resistance cluster_1 Mechanism of Action and Resistance cluster_2 Mechanism of Action cluster_3 Resistance Development Drug This compound / Lamivudine (Prodrugs) Active Intracellular Phosphorylation to Active Triphosphate Form Drug->Active Incorp Incorporation into Viral DNA by Reverse Transcriptase Active->Incorp Term Chain Termination and Inhibition of Viral Replication Incorp->Term Selection Drug Pressure from This compound or Lamivudine Mutation Selection for M184V/I Mutation in Reverse Transcriptase Selection->Mutation Resistance High-Level Resistance to both Drugs Mutation->Resistance

NRTI Mechanism and Resistance Pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emtricitabine
Reactant of Route 2
Emtricitabine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。